molecular formula C8H14N2O3 B13707583 2-Amino-5-(cyclopropylamino)-5-oxopentanoic acid

2-Amino-5-(cyclopropylamino)-5-oxopentanoic acid

Cat. No.: B13707583
M. Wt: 186.21 g/mol
InChI Key: WYBRBFHSQYLKQK-UHFFFAOYSA-N
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Description

2-Amino-5-(cyclopropylamino)-5-oxopentanoic acid is an organic compound that features both amino and keto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(cyclopropylamino)-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylamine with a suitable keto acid precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(cyclopropylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-Amino-5-(cyclopropylamino)-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(cyclopropylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-5-iodobenzoic acid
  • 2-Amino-5-chlorobenzoic acid

Uniqueness

2-Amino-5-(cyclopropylamino)-5-oxopentanoic acid is unique due to its specific structural features, such as the presence of both amino and keto groups, as well as the cyclopropyl moiety. These characteristics confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

2-amino-5-(cyclopropylamino)-5-oxopentanoic acid

InChI

InChI=1S/C8H14N2O3/c9-6(8(12)13)3-4-7(11)10-5-1-2-5/h5-6H,1-4,9H2,(H,10,11)(H,12,13)

InChI Key

WYBRBFHSQYLKQK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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